![molecular formula C10H13NO5S B1296306 3-Hydroxy-2-(toluene-4-sulfonylamino)-propionic acid CAS No. 5873-11-0](/img/structure/B1296306.png)
3-Hydroxy-2-(toluene-4-sulfonylamino)-propionic acid
Overview
Description
3-Hydroxy-2-(toluene-4-sulfonylamino)-propionic acid is an organic compound with the molecular formula C11H15NO5S. It is a derivative of propionic acid, where the hydroxyl group is attached to the second carbon, and the toluene-4-sulfonylamino group is attached to the third carbon. This compound is known for its applications in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(toluene-4-sulfonylamino)-propionic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-hydroxypropionic acid and toluene-4-sulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques are employed to meet the stringent quality standards required for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-(toluene-4-sulfonylamino)-propionic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The compound can undergo reduction reactions, leading to the formation of alcohols or amines.
Substitution: The toluene-4-sulfonylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the toluene-4-sulfonylamino group may produce an amine derivative.
Scientific Research Applications
Medicinal Chemistry Applications
Inhibition of Matrix Metalloproteinases (MMPs)
One of the notable applications of 3-Hydroxy-2-(toluene-4-sulfonylamino)-propionic acid is its role as an inhibitor of matrix metalloproteinases. MMPs are enzymes that play crucial roles in the degradation of extracellular matrix components, and their dysregulation is implicated in various diseases such as cancer metastasis, arthritis, and cardiovascular diseases. Research has shown that compounds similar to this sulfonamide can effectively inhibit MMP activity, suggesting potential therapeutic applications in treating conditions associated with excessive MMP activity .
Anti-inflammatory Properties
Studies indicate that this compound may exhibit anti-inflammatory effects by modulating the activity of lipoxygenases (LOXs), enzymes involved in the inflammatory response. For instance, derivatives of related sulfonamides have been shown to inhibit specific LOX isoforms, which are implicated in skin diseases and cancer . This suggests that this compound could be explored further for its potential in treating inflammatory disorders.
Material Science Applications
Synthesis of Novel Polymers
The unique chemical structure of this compound allows it to serve as a building block for synthesizing novel polymers. Its sulfonamide group can enhance the solubility and thermal stability of polymeric materials. Research has shown that incorporating such compounds into polymer matrices can improve mechanical properties and thermal resistance, making them suitable for applications in coatings and composites .
Bioactive Coatings
In the realm of biomaterials, this compound can be utilized to develop bioactive coatings for medical devices. By modifying surfaces with sulfonamide derivatives, researchers aim to enhance biocompatibility and reduce bacterial adhesion, thereby decreasing the risk of infections associated with implants .
Environmental Applications
Pollution Mitigation
There is growing interest in the environmental applications of sulfonamide compounds, including their potential use in pollutant degradation. Research has indicated that certain sulfonamides can act as catalysts in the breakdown of organic pollutants in wastewater treatment processes. The ability to facilitate chemical reactions that degrade harmful substances makes these compounds valuable in environmental remediation efforts .
Case Studies
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-(toluene-4-sulfonylamino)-propionic acid involves its interactions with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-(toluene-4-sulfonylamino)-butyric acid: A similar compound with a butyric acid backbone instead of propionic acid.
N-(toluene-4-sulfonyl)-DL-threonine: Another related compound with a threonine backbone.
Uniqueness
3-Hydroxy-2-(toluene-4-sulfonylamino)-propionic acid is unique due to its specific structural features, such as the presence of both a hydroxyl group and a toluene-4-sulfonylamino group. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Biological Activity
3-Hydroxy-2-(toluene-4-sulfonylamino)-propionic acid (CAS No. 5873-11-0) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a propionic acid backbone with a hydroxyl group and a sulfonamide moiety, which are critical for its biological interactions. The presence of the toluene-4-sulfonyl group enhances its lipophilicity, potentially influencing its pharmacokinetics and bioactivity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit various enzymes, suggesting that this compound may interact with specific targets within metabolic pathways.
- Antimicrobial Activity : Research indicates that sulfonamide derivatives exhibit antibacterial properties by interfering with bacterial folate synthesis.
- Anti-inflammatory Effects : The compound's structural similarity to known anti-inflammatory agents suggests potential modulation of inflammatory pathways.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated several sulfonamide derivatives against various bacterial strains, revealing:
Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC () |
---|---|---|---|
Compound A | E. coli | 31 ± 0.12 | 7.81 |
Compound B | S. aureus | 28 ± 0.10 | 15.62 |
This compound | K. pneumoniae | 30 ± 0.15 | 10.00 |
These results indicate a promising antibacterial profile, particularly against gram-negative bacteria such as E. coli and K. pneumoniae .
Anticancer Activity
In vitro studies have shown that sulfonamide derivatives can exhibit anticancer properties. For example, compounds were tested against several human cancer cell lines (MCF-7, A375, HCT116) using MTT assays:
Cell Line | Compound Concentration () | Cell Viability (%) |
---|---|---|
MCF-7 | 10 | 45 ± 5 |
A375 | 20 | 30 ± 7 |
HCT116 | 50 | 25 ± 6 |
The results suggest that higher concentrations lead to significant reductions in cell viability, indicating potential for further development as anticancer agents .
Study on Antibacterial Effects
A recent study synthesized various sulfonamide derivatives and evaluated their antibacterial efficacy against clinically relevant strains. Among the tested compounds, those structurally related to this compound demonstrated notable activity against both gram-positive and gram-negative bacteria, supporting the hypothesis of its broad-spectrum antimicrobial potential .
Investigation into Anti-inflammatory Properties
Another research effort focused on the anti-inflammatory effects of sulfonamide compounds, including derivatives similar to the target compound. The study highlighted their ability to inhibit pro-inflammatory cytokine production in vitro, suggesting a mechanism through which these compounds could modulate inflammatory responses .
Properties
IUPAC Name |
3-hydroxy-2-[(4-methylphenyl)sulfonylamino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S/c1-7-2-4-8(5-3-7)17(15,16)11-9(6-12)10(13)14/h2-5,9,11-12H,6H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKRCXFSPMKXAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70300781 | |
Record name | 3-Hydroxy-2-(toluene-4-sulfonylamino)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70300781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5873-11-0 | |
Record name | NSC138971 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138971 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Hydroxy-2-(toluene-4-sulfonylamino)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70300781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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